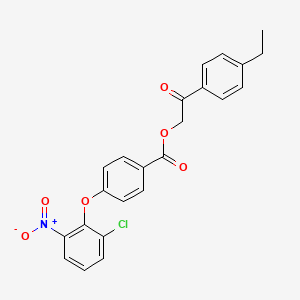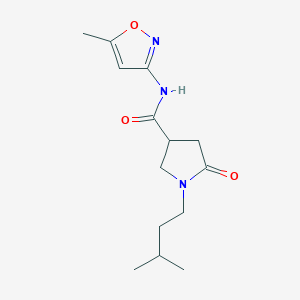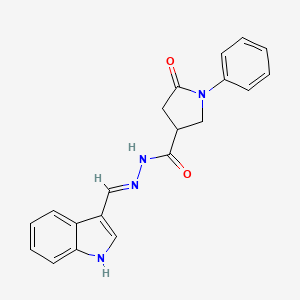
2-(4-ethylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "ENB," and it has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of ENB is not well understood. However, studies have shown that ENB exerts its biological activities by inhibiting specific enzymes or proteins. For instance, ENB has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. ENB has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system.
Biochemical and Physiological Effects:
ENB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ENB inhibits the growth of cancer cells, viruses, and bacteria. ENB has also been found to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that ENB has herbicidal and insecticidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENB has several advantages and limitations for lab experiments. One of the main advantages is that ENB is relatively easy to synthesize and purify. Additionally, ENB has a high melting point, which makes it easy to handle and store. However, one of the main limitations of ENB is that its mechanism of action is not well understood, which makes it challenging to design experiments that can elucidate its biological activities.
Direcciones Futuras
There are several future directions for research on ENB. One of the most promising areas of research is the development of ENB-based drugs for the treatment of cancer, viral infections, and bacterial infections. Additionally, there is a need for further studies to elucidate the mechanism of action of ENB and to identify its molecular targets. Furthermore, research is needed to explore the potential use of ENB as a herbicide, insecticide, and polymer stabilizer. Finally, there is a need for studies to investigate the environmental impact of ENB and its potential toxicity to humans and other organisms.
Conclusion:
In conclusion, ENB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENB has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of ENB and to identify its molecular targets.
Métodos De Síntesis
The synthesis of ENB involves the reaction of 4-(2-chloro-6-nitrophenoxy)benzoic acid with 2-(4-ethylphenyl)-2-oxoacetic acid in the presence of a coupling agent such as DCC (N,N’-dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). This reaction leads to the formation of ENB as a white crystalline solid with a melting point of 105-107°C.
Aplicaciones Científicas De Investigación
ENB has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, ENB has been investigated for its anticancer, antiviral, and antibacterial activities. In agrochemicals, ENB has been studied for its herbicidal and insecticidal properties. In materials science, ENB has been explored for its potential use as a polymer stabilizer.
Propiedades
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 4-(2-chloro-6-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO6/c1-2-15-6-8-16(9-7-15)21(26)14-30-23(27)17-10-12-18(13-11-17)31-22-19(24)4-3-5-20(22)25(28)29/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHLFQMPPSVSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B6106199.png)
![4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B6106202.png)

![2-[4-(3,5-difluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106213.png)

![4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6106238.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol](/img/structure/B6106248.png)
![6-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6106257.png)
![3-(4-chlorophenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6106262.png)
![dimethyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B6106270.png)
![4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B6106277.png)
![dimethyl 4-[3-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6106279.png)
![{3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6106289.png)
![7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106309.png)